

An In-Depth Technical Guide to 6-(Bromomethyl)-2-methylquinoline

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Compound of Interest

Compound Name: 6-(Bromomethyl)-2-methylquinoline

Cat. No.: B115549

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-(bromomethyl)-2-methylquinoline**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data in the public domain for this specific chemical entity, this document focuses on its fundamental properties, a plausible synthetic approach, and its prospective role as a building block in the development of novel therapeutic agents. This guide also briefly addresses the distinction between **6-(bromomethyl)-2-methylquinoline** and its isomer, 6-bromo-2-methylquinoline, to prevent ambiguity in research and development.

Introduction

The quinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its versatile nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. The introduction of a reactive bromomethyl group at the 6-position of the 2-methylquinoline core, as seen in **6-(bromomethyl)-2-methylquinoline**, offers a valuable handle for medicinal chemists to synthesize novel derivatives and probe structure-activity relationships. This compound serves as a key intermediate for introducing larger and more complex moieties into the quinoline ring system, a common strategy in the design of targeted therapeutics.

Chemical and Physical Properties

A summary of the known quantitative data for **6-(bromomethyl)-2-methylquinoline** (CAS Number: 141848-60-4) is presented in Table 1. This information is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of **6-(Bromomethyl)-2-methylquinoline**

Property	Value	Reference
CAS Number	141848-60-4	[1][2]
Molecular Formula	C ₁₁ H ₁₀ BrN	[1]
Molecular Weight	236.11 g/mol	[1]
Physical Form	Solid	[3]
Purity	≥98%	[3]
Storage Temperature	2-8°C under an inert atmosphere	[3]
IUPAC Name	6-(bromomethyl)-2-methylquinoline	[3]
InChI Key	OTZHQYZZYJSBOK-UHFFFAOYSA-N	[3]

It is crucial to distinguish **6-(bromomethyl)-2-methylquinoline** from its structural isomer, 6-bromo-2-methylquinoline (CAS Number: 877-42-9). In the latter, the bromine atom is directly attached to the quinoline ring, which results in significantly different chemical reactivity compared to the benzylic bromide of the title compound.

Synthesis

While specific, detailed experimental protocols for the synthesis of **6-(bromomethyl)-2-methylquinoline** are not readily available in peer-reviewed literature, a plausible and common method for its preparation is the radical bromination of 2,6-dimethylquinoline.

Proposed Experimental Protocol: Radical Bromination of 2,6-Dimethylquinoline

This protocol is a generalized procedure based on standard organic chemistry methodology for benzylic bromination.

Materials:

- 2,6-Dimethylquinoline
- N-Bromosuccinimide (NBS)
- A radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)
- Anhydrous carbon tetrachloride (CCl_4) or a suitable alternative solvent
- Inert gas (e.g., nitrogen or argon)

Procedure:

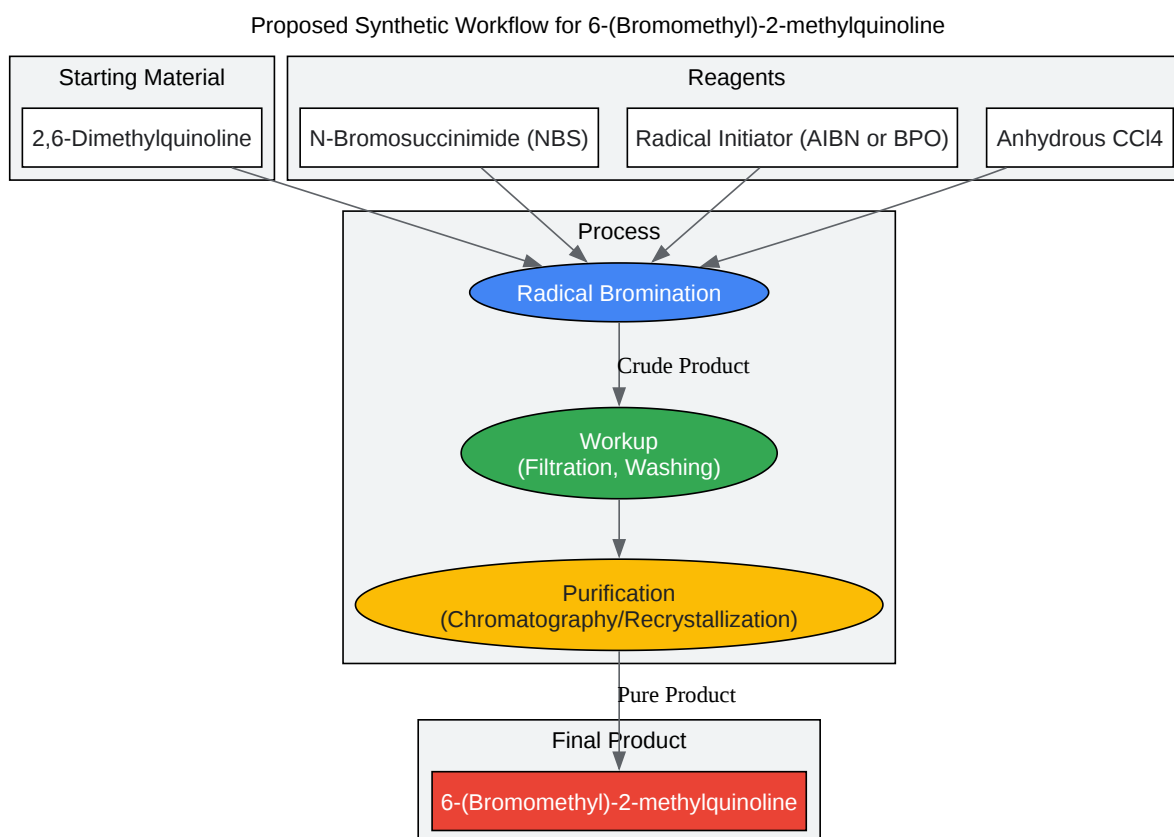
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylquinoline in anhydrous CCl_4 under an inert atmosphere.
- Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **6-(bromomethyl)-2-methylquinoline** by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: This is a proposed synthetic route and would require optimization of reaction conditions, including solvent, temperature, and reaction time, for optimal yield and purity.

Visualization of Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.



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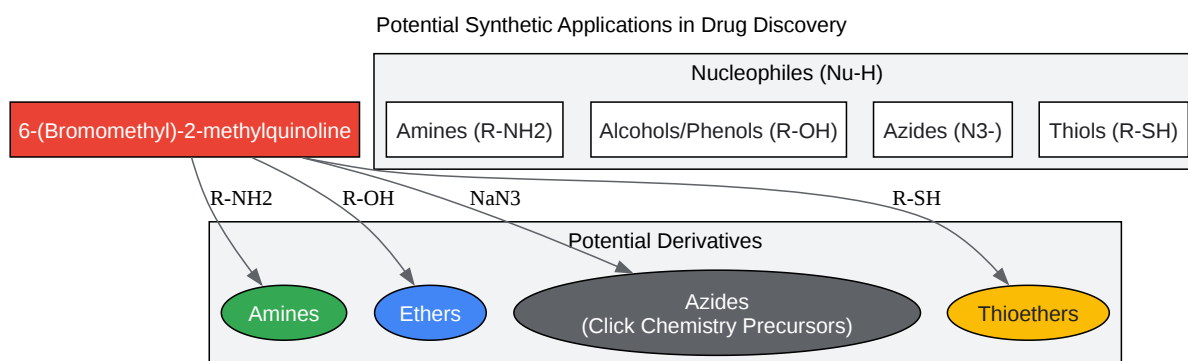
Caption: A logical workflow for the proposed synthesis of **6-(bromomethyl)-2-methylquinoline**.

Applications in Drug Discovery and Development

The primary utility of **6-(bromomethyl)-2-methylquinoline** in drug discovery lies in its role as a reactive intermediate. The benzylic bromide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds at the 6-position of the 2-methylquinoline core.

Potential Reaction Pathways in Medicinal Chemistry

The reactivity of the bromomethyl group can be exploited in several ways to generate libraries of novel compounds for biological screening.



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Caption: Reaction pathways for derivatizing **6-(bromomethyl)-2-methylquinoline**.

While specific biological activities for derivatives of **6-(bromomethyl)-2-methylquinoline** are not documented in the available literature, the broader class of quinoline compounds has demonstrated a wide range of therapeutic potential, including but not limited to:

- **Anticancer Activity:** Many quinoline derivatives have been investigated as inhibitors of various kinases, topoisomerases, and other enzymes involved in cancer cell proliferation and survival.

- **Antimicrobial Activity:** The quinoline core is found in several antibacterial and antimalarial drugs.
- **Anti-inflammatory Activity:** Certain quinoline derivatives have shown potential as anti-inflammatory agents.

The synthesis of novel derivatives from **6-(bromomethyl)-2-methylquinoline** could lead to the discovery of new drug candidates in these and other therapeutic areas.

Conclusion

6-(Bromomethyl)-2-methylquinoline is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its key feature is the reactive bromomethyl group, which allows for straightforward chemical modification. While there is a notable absence of detailed public data on its synthesis and specific biological applications, its chemical nature suggests significant potential for the creation of diverse compound libraries for high-throughput screening. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in the development of novel therapeutics. Researchers should exercise caution to distinguish this compound from its isomer, 6-bromo-2-methylquinoline, to ensure the accuracy and reproducibility of their work.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-(Bromomethyl)-2-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b115549#cas-number-for-6-bromomethyl-2-methylquinoline>]

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